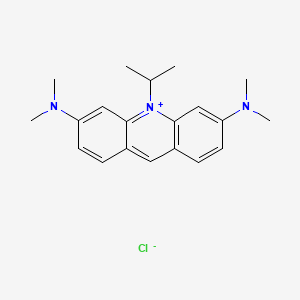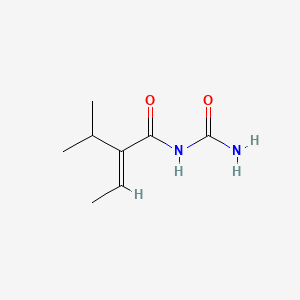
1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine is a compound known for its stability and unique chemical properties. It is often used in various chemical reactions and industrial applications due to its ability to act as a stable free radical.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: TEMPO, copper catalysts, and oxygen are commonly used.
Reduction: Lithium aluminum hydride and other reducing agents.
Substitution: Various halides and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in the formation of reduced compounds .
Aplicaciones Científicas De Investigación
1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and oxidation reactions.
Biology: Acts as a spin label in electron spin resonance spectroscopy.
Medicine: Investigated for its potential use in drug development and as an antioxidant.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through its stable free radical nature. It interacts with various molecular targets and pathways, including:
Oxidation-Reduction Reactions: Acts as a catalyst in these reactions, facilitating the transfer of electrons.
Spin Labeling: Used in spectroscopy to study molecular structures and dynamics.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in similar oxidation reactions.
Lithium tetramethylpiperidide: Used in the preparation of metallo-amide bases.
Uniqueness
1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine is unique due to its specific structure, which imparts stability and reactivity in various chemical reactions. Its ability to act as a stable free radical makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
61147-60-2 |
|---|---|
Fórmula molecular |
C17H26N2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethanimine |
InChI |
InChI=1S/C17H26N2/c1-14(15-10-7-6-8-11-15)18-19-16(2,3)12-9-13-17(19,4)5/h6-8,10-11H,9,12-13H2,1-5H3 |
Clave InChI |
JPSMWKZUMBISBG-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN1C(CCCC1(C)C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
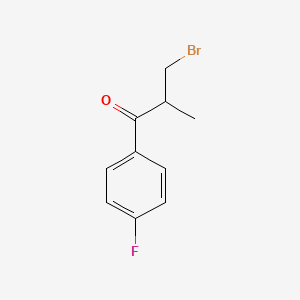
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
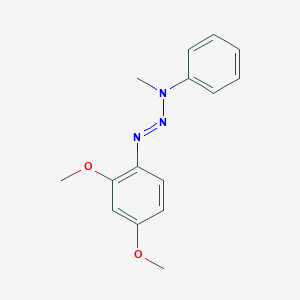

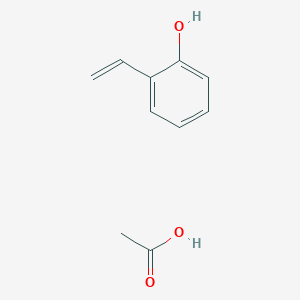
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
